1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione
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Overview
Description
1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione is an organic compound with the molecular formula C10H12O3 It is a derivative of acetophenone and is characterized by the presence of a hydroxyl group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione can be synthesized through the Fries rearrangement of m-tolyl acetate in the presence of catalysts such as zirconium tetrachloride . The reaction typically involves heating the reactants under controlled conditions to facilitate the rearrangement and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a methyl group.
2-Hydroxy-4-methylacetophenone: Another derivative of acetophenone with similar functional groups.
Uniqueness: 1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research exploring its biological activities.
Properties
CAS No. |
58218-16-9 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-9(10(13)5-7)11(14)6-8(2)12/h3-5,13H,6H2,1-2H3 |
InChI Key |
KGENMBQDEHJPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C)O |
Origin of Product |
United States |
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